4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-phenylpyrimidine
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Overview
Description
4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-phenylpyrimidine is a heterocyclic compound that features a pyrimidine core substituted with a phenyl group and a piperazine ring bearing a cyclopropylsulfonyl moiety
Mechanism of Action
Target of Action
Similar compounds, such as those with piperazine moieties, have been known to interact with various biological targets, including dna gyrase and topoisomerase iv . These enzymes are crucial for DNA replication in bacteria, making them popular targets for antibacterial agents .
Mode of Action
For instance, some piperazine derivatives inhibit the action of DNA gyrase and topoisomerase IV, thereby preventing bacterial DNA replication .
Biochemical Pathways
Compounds with similar structures have been shown to interfere with the dna replication process in bacteria by inhibiting key enzymes such as dna gyrase and topoisomerase iv . This inhibition disrupts the normal cellular processes of the bacteria, leading to cell death.
Pharmacokinetics
Similar compounds have been shown to be metabolized and excreted in both urine and feces . The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds can significantly impact their bioavailability and therapeutic efficacy.
Result of Action
Similar compounds have been shown to exhibit promising anticancer activity against various cancer cell lines . They have also been found to induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-phenylpyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other substituents.
Substitution: Nucleophilic substitution reactions can be employed to replace certain groups on the piperazine or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-phenylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in studies of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Industry: The compound’s unique structure makes it useful in the development of novel materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and pyrimidine-based molecules, such as:
- 2-(4-(4-Substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide derivatives
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
Uniqueness
What sets 4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-phenylpyrimidine apart is its unique combination of a cyclopropylsulfonyl group and a piperazine ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(4-cyclopropylsulfonylpiperazin-1-yl)-6-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c22-24(23,15-6-7-15)21-10-8-20(9-11-21)17-12-16(18-13-19-17)14-4-2-1-3-5-14/h1-5,12-13,15H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSQCVXFWASGGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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